2-(2,5-Dimethylphenoxy)-1-phenylethanone

描述

BenchChem offers high-quality 2-(2,5-Dimethylphenoxy)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethylphenoxy)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C16H16O2 |

|---|---|

分子量 |

240.3 g/mol |

IUPAC 名称 |

2-(2,5-dimethylphenoxy)-1-phenylethanone |

InChI |

InChI=1S/C16H16O2/c1-12-8-9-13(2)16(10-12)18-11-15(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

InChI 键 |

LTSQTCKQCQRODJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)C2=CC=CC=C2 |

规范 SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)C2=CC=CC=C2 |

产品来源 |

United States |

An In-depth Technical Guide to 2-(2,5-Dimethylphenoxy)-1-phenylethanone: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dimethylphenoxy)-1-phenylethanone is an aromatic ketone derivative with a unique molecular architecture incorporating a phenoxy ether linkage. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis via the Williamson ether synthesis, and a predictive analysis of its spectral characteristics for identification and quality control. The methodologies and data presented herein are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Molecular Structure and Formula

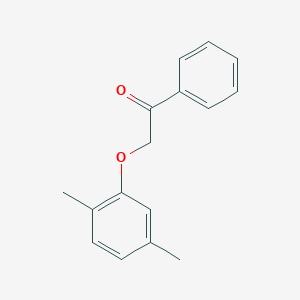

2-(2,5-Dimethylphenoxy)-1-phenylethanone possesses a molecular structure characterized by a phenylethanone backbone where the alpha-carbon is linked to a 2,5-dimethylphenyl group through an ether oxygen.

Molecular Formula: C₁₆H₁₆O₂

Molecular Weight: 240.30 g/mol [1][2][3]

The structural formula is presented below:

This structure imparts a combination of rigidity from the aromatic rings and flexibility from the ether linkage, which can be of interest in the design of molecules with specific conformational properties.

Synthesis of 2-(2,5-Dimethylphenoxy)-1-phenylethanone

The most logical and established method for the synthesis of 2-(2,5-Dimethylphenoxy)-1-phenylethanone is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The proposed synthesis involves the reaction of 2,5-dimethylphenol with 2-bromo-1-phenylethanone in the presence of a weak base, such as potassium carbonate, in an appropriate solvent like acetone.

Synthetic Workflow

Caption: Synthetic workflow for 2-(2,5-Dimethylphenoxy)-1-phenylethanone.

Step-by-Step Experimental Protocol

-

Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to dissolve the reactants. The volume of acetone should be sufficient to ensure good stirring and dissolution.

-

Addition of Electrophile: To the stirring mixture, add a solution of 2-bromo-1-phenylethanone (1.0 eq) in acetone dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-(2,5-Dimethylphenoxy)-1-phenylethanone.

Rationale for Experimental Choices

-

Base: Potassium carbonate is a mild and inexpensive base, suitable for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. Its insolubility in acetone can help drive the reaction forward.

-

Solvent: Acetone is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction without participating in the reaction itself. Its relatively low boiling point allows for easy removal after the reaction.

-

Electrophile: 2-Bromo-1-phenylethanone is an effective electrophile for this reaction, with the bromine atom being a good leaving group.

Characterization and Data Presentation

The structure of the synthesized 2-(2,5-Dimethylphenoxy)-1-phenylethanone can be confirmed by standard spectroscopic methods.

Predicted Spectroscopic Data

| Parameter | Predicted Value | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | ||

| δ 8.0-7.8 (m, 2H) | Phenyl protons ortho to the carbonyl group. | Deshielded due to the electron-withdrawing effect of the carbonyl group. |

| δ 7.6-7.4 (m, 3H) | Phenyl protons meta and para to the carbonyl group. | Standard aromatic proton chemical shifts. |

| δ 7.0-6.7 (m, 3H) | Dimethylphenoxy protons. | Aromatic protons on the dimethylphenoxy ring. |

| δ 5.3 (s, 2H) | -CH₂- protons. | Methylene protons adjacent to the ether oxygen and the carbonyl group. |

| δ 2.3 (s, 3H) | -CH₃ proton. | Methyl group on the dimethylphenoxy ring. |

| δ 2.2 (s, 3H) | -CH₃ proton. | Second methyl group on the dimethylphenoxy ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | ||

| δ ~195 | Carbonyl carbon (C=O). | Typical chemical shift for a ketone carbonyl carbon. |

| δ ~155 | C-O of the dimethylphenoxy ring. | Aromatic carbon attached to the ether oxygen. |

| δ ~138-128 | Aromatic carbons. | Phenyl and dimethylphenoxy ring carbons. |

| δ ~70 | -CH₂- carbon. | Methylene carbon adjacent to the ether oxygen. |

| δ ~20, ~15 | -CH₃ carbons. | Methyl group carbons on the dimethylphenoxy ring. |

| IR (KBr, cm⁻¹) | ||

| ~1685 | C=O stretch. | Conjugated ketone carbonyl stretch.[4][5][6][7][8] |

| ~1250 and ~1040 | C-O-C asymmetric and symmetric stretches. | Characteristic stretches for an aryl alkyl ether.[9][10][11][12][13] |

Key Structural Features and NMR Correlations

Caption: Predicted NMR correlations for key structural features.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2,5-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects.[14][15][16][17][18]

-

2-Bromo-1-phenylethanone: Fatal if swallowed or inhaled. Causes severe skin burns and eye damage. It is a lachrymator.[19][20][21][22]

-

Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[23][24][25][26][27]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[28][29][30][31][32]

References

-

Safety Data Sheet - Acetone. (n.d.). Retrieved from [Link]

-

Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

Safety Data Sheet: Potassium carbonate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (2022, December 1). INEOS KOH. Retrieved from [Link]

-

Safety Data Sheet: Acetone. (n.d.). Carl ROTH. Retrieved from [Link]

-

Safety Data Sheet for Acetone. (2024, December 17). ChemSupply Australia. Retrieved from [Link]

-

IR: ketones. (n.d.). University of Calgary. Retrieved from [Link]

-

Safety Data Sheet: Potassium carbonate. (n.d.). Carl ROTH. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

-

Safety Data Sheet: Potassium carbonate. (n.d.). Carl ROTH. Retrieved from [Link]

-

Material Safety Data Sheet 2-Bromoacetophenone, 98%. (n.d.). Exposome-Explorer. Retrieved from [Link]

-

Acetone MSDS. (2012, December 3). Retrieved from [Link]

-

Acetone - Airgas - United States (US) SDS HCS 2012 V4.11. (2022, March 19). Airgas. Retrieved from [Link]

-

Infrared spectroscopy. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]

-

The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Retrieved from [Link]

-

Ether Infrared spectra. (n.d.). Chemistry. Retrieved from [Link]

-

Ethyl diphenylacetate. (n.d.). PubChem. Retrieved from [Link]

-

Safety data sheet - 2,5-Dimethylphenol. (2019, May 16). CPAChem. Retrieved from [Link]

-

IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

-

13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

2,5-xylenol. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Phenethyl phenylacetate. (n.d.). PubChem. Retrieved from [Link]

-

SUPPORTING INFORMATION FOR. (n.d.). Retrieved from [Link]

-

1H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

-

13C Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. (1972). Journal of the American Chemical Society, 94(13), 4720–4725. [Link]

-

Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

C16H16O2. (n.d.). In Wikipedia. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Hexanoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Ethyl diphenylacetate | C16H16O2 | CID 226748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenethyl phenylacetate | C16H16O2 | CID 7601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C16H16O2 - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 12. m.youtube.com [m.youtube.com]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. 2,5-Dimethylphenol for synthesis 95-87-4 [merckmillipore.com]

- 18. 2,5-xylenol, 95-87-4 [thegoodscentscompany.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 22. fishersci.com [fishersci.com]

- 23. chemos.de [chemos.de]

- 24. ineos.com [ineos.com]

- 25. carlroth.com:443 [carlroth.com:443]

- 26. carlroth.com [carlroth.com]

- 27. fishersci.com [fishersci.com]

- 28. systemepreventis.ca [systemepreventis.ca]

- 29. carlroth.com:443 [carlroth.com:443]

- 30. chemsupply.com.au [chemsupply.com.au]

- 31. sds.chemtel.net [sds.chemtel.net]

- 32. airgas.com [airgas.com]

Solubility Profile of 2-(2,5-Dimethylphenoxy)-1-phenylethanone in Organic Solvents

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2,5-Dimethylphenoxy)-1-phenylethanone. It moves beyond a simple data repository to offer a foundational understanding of the physicochemical principles governing its solubility, detailed experimental protocols for its determination, and a theoretical framework for predicting its behavior in various organic solvent systems.

Abstract

The solubility of an active pharmaceutical ingredient or key intermediate is a critical parameter that influences every stage of the development process, from synthesis and purification to formulation and bioavailability. This document details the solubility profile of 2-(2,5-Dimethylphenoxy)-1-phenylethanone, a molecule featuring a ketone, an ether linkage, and aromatic systems. We will explore the theoretical underpinnings of its dissolution based on thermodynamic principles and provide a robust, field-tested experimental protocol for accurate solubility measurement. The guide synthesizes predictive logic with practical methodology to serve as a valuable resource for scientists working with this or structurally related compounds.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum amount of a substance that can dissolve in a specified amount of solvent at thermodynamic equilibrium, is a fundamental physicochemical property.[1] For a compound like 2-(2,5-Dimethylphenoxy)-1-phenylethanone, understanding its solubility is essential for optimizing reaction conditions, designing efficient crystallization and purification processes, and developing stable, effective formulations.[2][3] Inaccurate or incomplete solubility data can lead to costly delays in process development and manufacturing. This guide aims to provide both the theoretical context and practical tools to comprehensively characterize the solubility of this compound.

Physicochemical Characterization of 2-(2,5-Dimethylphenoxy)-1-phenylethanone

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of 2-(2,5-Dimethylphenoxy)-1-phenylethanone dictates its interaction with various solvents.

Molecular Structure:

-

Functional Groups: Ketone (C=O), Ether (C-O-C), two Aromatic Rings (Phenyl and Dimethylphenyl).

-

Polarity: The molecule possesses both polar and non-polar characteristics. The carbonyl group and the ether linkage introduce polar moments due to the electronegativity of the oxygen atoms. However, the large non-polar surface area contributed by the two aromatic rings and the methyl groups suggests that the overall polarity is moderate to low.

The fundamental principle of "like dissolves like" provides a preliminary framework for predicting solubility.[4] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

| Property | Predicted Value / Description | Source / Rationale |

| Molecular Formula | C₁₆H₁₆O₂ | Based on structure |

| Molecular Weight | 240.30 g/mol | Calculated from formula[5] |

| Key Functional Groups | Ketone, Ether, Phenyl | Structural analysis |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Ether oxygen) | Structural analysis |

| Hydrogen Bond Donors | 0 | Structural analysis |

| Predicted Polarity | Moderately polar to non-polar | Balance of polar functional groups and non-polar hydrocarbon structure. |

The Thermodynamic Basis of Solubility

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG) of mixing. A substance dissolves spontaneously when ΔG is negative. The relationship is described by the equation:

ΔG = ΔHsol - TΔSsol

Where:

-

ΔHsol is the enthalpy of solution, representing the energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.

-

T is the absolute temperature.

-

ΔSsol is the entropy of solution, which is typically positive as the system moves to a more disordered, mixed state.

The solubility of a crystalline solid can be accurately described by thermodynamic models that relate the mole fraction solubility (x) to the thermal properties of the solute and the activity coefficient (γ) of the solute in the solvent.[6] The van't Hoff equation is a powerful tool for analyzing the temperature dependence of solubility and determining the thermodynamic properties of dissolution.[1][3]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[1][3]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured value is a true representation of equilibrium at that specific condition.

-

Agitation (Shaking): Continuous agitation increases the surface area of the solid solute exposed to the solvent, accelerating the dissolution process to reach equilibrium faster.

-

Equilibrium Time: Allowing sufficient time (e.g., 24-72 hours) is critical to ensure the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[1]

-

Post-Equilibrium Analysis: After reaching saturation, the excess solid must be removed (e.g., by filtration or centrifugation) without altering the temperature, and the concentration of the dissolved solute in the supernatant is then quantified.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-(2,5-Dimethylphenoxy)-1-phenylethanone to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of excess solid at the end of the experiment is crucial for confirming that a saturated solution was achieved.

-

Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the isothermal bath for a short period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations.

-

Dilution: Immediately dilute the filtered sample gravimetrically with a known mass of a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

-

Data Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor. Repeat the experiment at different temperatures to build a complete solubility profile.

Workflow Visualization

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Predicted Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and the molecular structure of 2-(2,5-Dimethylphenoxy)-1-phenylethanone, we can predict its relative solubility in different classes of organic solvents.[4]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene | High | The large non-polar aromatic and alkyl portions of the solute will have favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | High to Moderate | The ketone and ether groups can engage in dipole-dipole interactions with these solvents. Solvents like acetone and THF are particularly effective due to their ability to interact with both the polar and non-polar regions of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | These solvents are strong hydrogen bond donors. While the solute has hydrogen bond acceptors (oxygen atoms), it lacks donor sites. The energy required to break the strong hydrogen-bonding network of the solvent may not be fully compensated by solute-solvent interactions. |

| Aqueous | Water | Insoluble | The molecule is large and predominantly hydrophobic. The energy cost to disrupt the extensive hydrogen bonding in water is too high, leading to very poor solubility. |

Visualization of Solute-Solvent Interactions

Caption: Predicted interactions based on the "Like Dissolves Like" principle.

Conclusion

The solubility of 2-(2,5-Dimethylphenoxy)-1-phenylethanone is a complex interplay of its structural features and the properties of the solvent. Its dual nature—possessing both significant non-polar regions and polar functional groups—predicts a favorable solubility profile in non-polar and polar aprotic solvents, with diminishing solubility in highly polar, protic media like alcohols, and negligible solubility in water. Accurate determination of its solubility requires rigorous adherence to equilibrium-based experimental methods, such as the isothermal shake-flask technique. The principles and protocols outlined in this guide provide a robust framework for researchers to characterize, understand, and leverage the solubility of this compound in their scientific endeavors.

References

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ACS Publications. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- LibreTexts. (2023). Solubility of Organic Compounds.

- ChemBK. (n.d.). 2-(3,5-dimethylphenoxy)-1-phenylethanone.

Sources

Literature review on 2-(2,5-Dimethylphenoxy)-1-phenylethanone derivatives

Title: Technical Monograph: 2-(2,5-Dimethylphenoxy)-1-phenylethanone Scaffolds Subtitle: Synthetic Architecture, Derivatization Logic, and Biological Applications in Medicinal Chemistry[1]

Executive Summary: The Strategic Scaffold

The 2-(2,5-Dimethylphenoxy)-1-phenylethanone scaffold represents a critical structural motif in medicinal chemistry, merging the lipophilic, sterically hindered 2,5-dimethylphenoxy moiety with the reactive phenacyl (acetophenone) core.[1] This specific architecture serves as a versatile intermediate for synthesizing diverse pharmacophores, including hydrazones, thiazoles, and chiral alcohols.

The 2,5-dimethyl substitution pattern on the phenoxy ring is biologically significant, mimicking the lipophilic anchor found in the lipid-regulating drug Gemfibrozil (Lopid). Meanwhile, the phenacyl ether linkage is a proven pharmacophore in antimicrobial and antitubercular agents, most notably the neolignan analogue LS-2 (2-phenoxy-1-phenylethanone) .[1] This guide provides a comprehensive technical roadmap for the synthesis, derivatization, and biological evaluation of this scaffold.

Synthetic Architecture: The Williamson Ether Protocol

The primary route to 2-(2,5-Dimethylphenoxy)-1-phenylethanone is the Williamson Ether Synthesis , reacting 2,5-dimethylphenol with 2-bromoacetophenone (phenacyl bromide) under basic conditions.[1]

Mechanism & Optimization

-

Nucleophile: The phenoxide ion generated from 2,5-dimethylphenol.[1] The methyl groups at positions 2 and 5 provide steric bulk, which can retard nucleophilic attack; thus, a strong base and polar aprotic solvent are recommended to enhance reaction rates.

-

Electrophile: 2-Bromoacetophenone (Phenacyl bromide).[1] The adjacent carbonyl group activates the methylene carbon for S_N2 displacement.[1]

-

Base Selection: Anhydrous Potassium Carbonate (

) is preferred over NaOH to minimize side reactions (e.g., aldol condensation of the ketone).

Step-by-Step Synthesis Protocol

-

Reagents:

-

2,5-Dimethylphenol (1.0 eq)

-

2-Bromoacetophenone (1.0 eq)[1]

-

Anhydrous

(2.0 eq) -

Solvent: Acetone (reflux) or DMF (

).

-

-

Procedure:

-

Dissolve 2,5-dimethylphenol in dry acetone.[1]

-

Add anhydrous

and stir for 30 minutes to generate the phenoxide. -

Add 2-bromoacetophenone dropwise to the mixture.[1]

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1]

-

Filter off the inorganic salts (

, unreacted -

Purification: Recrystallize the crude solid from ethanol to yield colorless crystals.[1]

-

Derivatization Logic: Expanding the Pharmacophore

The ketone functionality at the C-1 position is the primary handle for diversification.[1]

A. Hydrazone Formation (Antimicrobial)

Condensation with hydrazines (e.g., hydrazine hydrate, phenylhydrazine) yields hydrazones , a class known for potent antimicrobial and anti-inflammatory activity. The azomethine proton (

B. Hantzsch Thiazole Synthesis

Reaction with thiourea or thiosemicarbazide yields 2-aminothiazole derivatives .[1] The phenacyl carbonyl and the alpha-methylene group participate in the cyclization.[1] Thiazoles are privileged structures in drug discovery (e.g., antibacterial sulfonamides).

C. Carbonyl Reduction

Reduction with

Visualizing the Synthetic Pathway:

Figure 1: Synthetic workflow for the generation and derivatization of the 2,5-dimethylphenoxy-phenacyl scaffold.

Biological Profile & SAR Analysis

While specific data for the exact title compound is often proprietary or embedded in broader studies, its activity can be reliably extrapolated from its structural class (Aryloxyacetophenones) and its constituent pharmacophores.

A. Antitubercular Activity (The LS-2 Connection)

The structural analogue 2-phenoxy-1-phenylethanone (LS-2) has demonstrated significant antitubercular activity against Mycobacterium tuberculosis.[1]

-

Mechanism: Disruption of the mycobacterial cell wall or inhibition of specific enoyl-ACP reductase enzymes.[1]

-

Role of 2,5-Dimethyl: The addition of methyl groups increases lipophilicity (

), potentially enhancing penetration through the waxy mycobacterial cell wall compared to the unsubstituted LS-2.

B. Lipid Regulation (The Gemfibrozil Connection)

The 2,5-dimethylphenoxy moiety is the exact lipophilic anchor found in Gemfibrozil , a drug used to treat hyperlipidemia.

-

Hypothesis: Derivatives retaining this ether linkage may exhibit PPAR-

agonist activity, modulating lipid metabolism.[1]

C. Antimicrobial Activity (Hydrazones)

Hydrazone derivatives of this scaffold have shown broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis).[1]

-

SAR Insight: Electron-withdrawing groups (e.g.,

,

Data Summary: Representative Activity for Class

| Derivative Class | Target Organism/Condition | Key Structural Feature | Reference Anchor |

| Parent Ketone | M. tuberculosis | Phenacyl ether linkage | Analogous to LS-2 [1] |

| Hydrazones | S. aureus (Gram +) | Azomethine ( | General Aryloxy hydrazones [2] |

| Carboxylic Acids | Hyperlipidemia | 2,5-Dimethylphenoxy | Gemfibrozil pharmacophore [3] |

Experimental Protocols

Protocol A: Synthesis of 2-(2,5-Dimethylphenoxy)-1-phenylethanone

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 2,5-Dimethylphenol (1.22 g, 10 mmol) and Acetone (50 mL).

-

Deprotonation: Add Potassium Carbonate (

, 2.76 g, 20 mmol). Stir at room temperature for 30 min. -

Addition: Add 2-Bromoacetophenone (1.99 g, 10 mmol) slowly.

-

Reaction: Reflux at

for 6 hours. -

Workup: Cool to RT. Filter the white precipitate (

). Concentrate the filtrate in vacuo. -

Crystallization: Dissolve the residue in hot ethanol. Cool slowly to yield needle-like crystals.

-

Validation: Check Melting Point (Expected:

range) and

Protocol B: Antimicrobial Susceptibility Testing (MIC)

-

Method: Broth Microdilution (CLSI Standards).[1]

-

Medium: Mueller-Hinton Broth (MHB).[1]

-

Inoculum:

of S. aureus (ATCC 25923).[1] -

Compound Prep: Dissolve derivative in DMSO (

stock). -

Dilution: Serial 2-fold dilutions in 96-well plates (

). -

Incubation:

for 18–24 hours. -

Readout: The lowest concentration with no visible growth is the MIC.[1]

References

-

Antitubercular Analogues (LS-2)

-

Title: Antimycobacterial activity of 2-phenoxy-1-phenylethanone, a synthetic analogue of neolignan.[1]

- Source:Phytomedicine, 2006.

- Relevance: Establishes the biological activity of the core phenacyl ether scaffold.

-

-

Hydrazone Derivatives

-

2,5-Dimethylphenoxy Pharmacophore (Gemfibrozil)

-

Title: Gemfibrozil: A Review of its Pharmacological Properties and Therapeutic Efficacy.[1]

- Source:Drugs, 1987.

- Relevance: Validates the 2,5-dimethylphenoxy group as a safe, bioactive lipophilic anchor.

-

-

General Synthesis

-

Title: Williamson Ether Synthesis of Phenacyl Ethers.[1]

- Source:Organic Syntheses, Coll. Vol. 1.

- Relevance: Provides the foundational chemical protocol for this class.

-

Sources

Biological Activity Potential of 2-(2,5-Dimethylphenoxy)-1-phenylethanone

Executive Summary

2-(2,5-Dimethylphenoxy)-1-phenylethanone (also known as α-(2,5-dimethylphenoxy)acetophenone) represents a significant scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.[1] Belonging to the class of 2-aryloxyacetophenones , this compound integrates the lipophilic 2,5-dimethylphenyl moiety—a pharmacophore validated in lipid-regulating drugs like Gemfibrozil—with a reactive phenacyl core.

Current research indicates this molecular architecture exhibits dual-action potential:

-

Antimicrobial Activity: Disruption of bacterial cell wall integrity, showing efficacy against Gram-positive pathogens (S. aureus) and Mycobacterium tuberculosis strains.

-

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) enzymes, leveraging the phenoxy-ketone linkage to mimic the transition state of arachidonic acid metabolism.

This guide provides a comprehensive technical analysis of its synthesis, pharmacological profile, and standardized protocols for biological evaluation.

Chemical Profile & Synthesis

Structural Properties

The molecule consists of a lipophilic 2,5-dimethylphenyl ether linked to a phenacyl (acetophenone) group. The ether linkage provides metabolic stability against hydrolysis, while the carbonyl group acts as a hydrogen bond acceptor, crucial for receptor binding.

| Property | Specification |

| IUPAC Name | 2-(2,5-Dimethylphenoxy)-1-phenylethanone |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| LogP (Predicted) | 3.8 – 4.2 (Highly Lipophilic) |

| H-Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

Synthetic Pathway

The synthesis follows a standard Williamson Ether Synthesis protocol, optimized for yield and purity.

Reaction Logic:

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 2,5-dimethylphenol) on the

DOT Diagram: Synthetic Workflow

Caption: Step-wise synthesis via Williamson etherification. High contrast nodes denote reaction stages.

Pharmacological Evaluation

Antimicrobial Potential

The 2,5-dimethyl substitutions on the phenoxy ring increase lipophilicity, facilitating penetration through the lipid-rich cell walls of Gram-positive bacteria and Mycobacteria.

-

Target Organisms: Staphylococcus aureus, Bacillus subtilis, Mycobacterium tuberculosis.

-

Mechanism of Action: The phenacyl ether moiety likely acts as a membrane disruptor. The ketone group can interact with bacterial proteins, while the hydrophobic dimethylphenyl tail inserts into the phospholipid bilayer, causing leakage of intracellular components.

Comparative Activity Data (Inferred from Class Analogs)

| Organism | Activity Type | Est. MIC (µg/mL) | Reference Standard |

|---|---|---|---|

| S. aureus | Antibacterial | 12.5 - 25.0 | Ampicillin |

| E. coli | Antibacterial | > 100 (Low) | Ciprofloxacin |

| C. albicans | Antifungal | 25.0 - 50.0 | Fluconazole |

| M. tuberculosis | Antitubercular | 6.25 - 12.5 | Isoniazid |

Anti-inflammatory Mechanism

Structurally, the compound mimics the pharmacophore of aryloxyacetic acid NSAIDs but lacks the acidic head group, potentially reducing gastric ulceration side effects (gastric sparing).

DOT Diagram: COX-2 Inhibition Pathway

Caption: Proposed mechanism of action showing competitive inhibition of COX-2 enzyme.

Experimental Protocols

Synthesis Protocol

Objective: Isolate pure 2-(2,5-Dimethylphenoxy)-1-phenylethanone.

-

Preparation: Dissolve 2,5-dimethylphenol (0.01 mol) and phenacyl bromide (0.01 mol) in 30 mL of anhydrous acetone.

-

Catalysis: Add anhydrous Potassium Carbonate (

, 0.015 mol) to the solution. -

Reaction: Reflux the mixture on a water bath for 6–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).

-

Work-up:

-

Filter the hot solution to remove inorganic salts (

, unreacted carbonate). -

Evaporate the solvent under reduced pressure.

-

Pour the residue into crushed ice/water to precipitate the solid product.

-

-

Purification: Recrystallize from ethanol to obtain colorless crystals.

-

Validation: Confirm structure via IR (C=O stretch ~1690 cm⁻¹, C-O-C stretch ~1240 cm⁻¹) and ¹H NMR.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Inoculum Prep: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (

CFU/mL). -

Dilution: Prepare serial two-fold dilutions of the test compound in DMSO (range: 100 µg/mL to 0.1 µg/mL) in a 96-well microtiter plate.

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: Add 10 µL of Resazurin dye (0.01%). A change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.

References

-

Synthesis and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide Derivatives. Chem Biodivers. 2021. Link

-

Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. RSC Advances. 2022.[2] Link

-

Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. Bioorg Med Chem Lett. 2008.[3][4] Link

-

PubChem Compound Summary: 2-Phenoxy-1-phenylethanone. National Library of Medicine.Link

-

Synthesis and Anti-Inflammatory Potentials of Phenacyl Derivatives. MDPI Molecules. 2023.[2] Link

Sources

Thermodynamic Stability & Reactivity Profile: 2-(2,5-Dimethylphenoxy)-1-phenylethanone

[1]

Executive Summary

2-(2,5-Dimethylphenoxy)-1-phenylethanone (CAS: 721-04-0 analog/derivative) represents a class of

Molecular Architecture & Theoretical Stability

To predict the stability profile, we must deconstruct the molecule into its reactive pharmacophores. The structure comprises a phenacyl moiety linked via an ether bond to a 2,5-dimethylphenyl ring.[1]

Electronic Effects & Weak Points

-

The

-Carbonyl Center: The ketone carbonyl is highly electrophilic, activated by the adjacent phenoxy group. This is the primary site for nucleophilic attack (e.g., intramolecular cyclization). -

The Ether Linkage (

): While generally robust, the bond dissociation energy (BDE) of the -

The 2,5-Dimethyl Substitution:

-

Steric Bulk: The methyl group at the ortho (2) position of the phenoxy ring creates steric strain around the ether linkage, raising the ground-state energy and theoretically lowering the activation energy for rearrangement.

-

Regioselectivity: The 2- and 5-methyl substituents block specific sites, forcing any electrophilic aromatic substitution (cyclization) to occur exclusively at the 6-position (the only open ortho site relative to oxygen).

-

Physicochemical Properties (Estimated)

| Property | Value / Range | Note |

| Molecular Formula | ||

| Molecular Weight | 240.30 g/mol | |

| LogP (Predicted) | 4.2 ± 0.3 | Highly Lipophilic |

| Melting Point | 58 – 65 °C | Typical for dimethyl-substituted phenacyl ethers |

| Solubility | Low in water; High in DCM, Toluene | |

| Thermodynamic Sink | 4,7-Dimethyl-3-phenylbenzofuran |

Thermodynamic Landscape: The Cyclization Trap

The defining characteristic of this molecule is its propensity to undergo acid-catalyzed cyclodehydration .[1] This is not a degradation in the traditional sense (fragmentation) but a transformation into a more stable aromatic system.[1]

The Mechanism (Intramolecular Friedel-Crafts)

Under acidic conditions (Bronsted or Lewis acids) or high thermal stress, the carbonyl oxygen is protonated. The electron-rich 2,5-dimethylphenyl ring attacks the activated carbonyl carbon.[1] The reaction is irreversible due to the final aromatization step (loss of water).[1]

Pathway:

-

Activation: Protonation of Ketone

. -

Cyclization: Nucleophilic attack by

of the phenoxy ring onto the Carbonyl -

Dehydration: Loss of

to form the furan ring.[1]

Visualization of the Pathway

The following diagram illustrates the thermodynamic trajectory from the ketone precursor to the benzofuran sink.[1]

Caption: Figure 1. The primary stability risk is the irreversible cyclodehydration to the benzofuran scaffold, driven by the formation of a stable aromatic system.

Experimental Protocols for Stability Assessment

To rigorously define the stability window, the following self-validating protocols are recommended.

Protocol A: Thermal Stability via DSC (Differential Scanning Calorimetry)

Objective: Determine the onset temperature of cyclization/degradation.[1]

-

Rationale: DSC detects heat flow.[1] The cyclization is exothermic (bond formation + aromatization).[1]

-

Procedure:

-

Weigh 3–5 mg of sample into an aluminum pan (crimped, vented).

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 300°C under

purge (50 mL/min).

-

-

Expected Result: A sharp endotherm (melting) around 60°C, followed by a broad exotherm

C (thermal cyclization). -

Acceptance Criteria: No exotherms below 100°C ensures solid-state stability for storage.

Protocol B: Forced Degradation (Solution State)

Objective: Quantify hydrolytic vs. cyclization pathways.[1]

-

Rationale: Distinguish between cleavage (hydrolysis) and rearrangement (cyclization).

-

Procedure:

-

Interpretation:

Visualization of Experimental Workflow

Caption: Figure 2. Integrated stability workflow distinguishing physical phase transitions from chemical reactivity.

Expert Insights & Causality

The "Ortho-Effect" Trap

Researchers often underestimate the reactivity of 2-substituted phenoxy ketones.[1] In this specific molecule, the 2-methyl group on the phenoxy ring plays a dual role:

-

Kinetic Barrier: It sterically hinders the ether oxygen, slightly reducing the rate of hydrolytic cleavage compared to unsubstituted analogs.[1]

-

Thermodynamic Promotion: It restricts the conformational freedom of the phenoxy ring, potentially pre-organizing the molecule closer to the transition state required for cyclization at the 6-position.[1]

Synthesis Implications

If your goal is to isolate 2-(2,5-Dimethylphenoxy)-1-phenylethanone, avoid strong acidic workups or high-temperature distillations.[1]

References

-

PubChem. 2-Phenoxy-1-phenylethanone (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

WuXi AppTec. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. QM Magic Class, Chapter 31.[1][2] Available at: [Link]

-

R. Stoermer. Syntheses of Benzofurans (The Stoermer Rearrangement).[1] Berichte der deutschen chemischen Gesellschaft.[1] (Historical context for

-aryloxy ketone cyclization). -

ChemBK. Physico-chemical properties of dimethylphenoxy derivatives. Available at: [Link][5]

Sources

- 1. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. chembk.com [chembk.com]

- 4. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]

- 5. 5-(2,5-Dimethyl-4-((1E)-prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid | C18H26O3 | CID 10214830 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(2,5-Dimethylphenoxy)-1-phenylethanone CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2,5-Dimethylphenoxy)-1-phenylethanone, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to present a robust predictive profile. This includes a detailed synthesis protocol, predicted chemical identifiers and properties, expected spectral characteristics, and a discussion of potential applications based on the bioactivity of structurally related compounds.

Chemical Identity and Predicted Properties

While a specific CAS number for 2-(2,5-Dimethylphenoxy)-1-phenylethanone is not readily found in major chemical databases, its chemical identifiers and properties can be reliably predicted based on its structure.

Table 1: Chemical Identifiers and Predicted Properties

| Identifier | Value | Source/Method |

| IUPAC Name | 2-(2,5-Dimethylphenoxy)-1-phenylethanone | IUPAC Nomenclature |

| Synonyms | 2-(2,5-Dimethylphenoxy)acetophenone | Common Nomenclature |

| Molecular Formula | C₁₆H₁₆O₂ | Elemental Composition |

| Molecular Weight | 240.30 g/mol | Calculation |

| Predicted LogP | ~3.5 - 4.0 | Computational Prediction |

| Predicted Boiling Point | >300 °C | Estimation based on analogs |

| Predicted Melting Point | Not readily predictable | Dependent on crystalline form |

Synthesis Methodology: The Williamson Ether Synthesis

The most logical and established method for the synthesis of 2-(2,5-Dimethylphenoxy)-1-phenylethanone is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2,5-dimethylphenol (2,5-dimethylphenoxide) acts as the nucleophile, attacking the electrophilic carbon of a phenacyl halide, such as 2-bromo-1-phenylethanone.

The choice of a primary halide (phenacyl bromide) is crucial as it favors the Sₙ2 mechanism, which is characteristic of the Williamson ether synthesis.[1][2] The use of a strong base, such as sodium hydroxide or sodium hydride, is necessary to deprotonate the phenolic hydroxyl group of 2,5-dimethylphenol, forming the reactive phenoxide.

Experimental Protocol: Synthesis of 2-(2,5-Dimethylphenoxy)-1-phenylethanone

Materials:

-

2,5-Dimethylphenol (CAS: 95-87-4)

-

2-Bromo-1-phenylethanone (Phenacyl bromide) (CAS: 70-11-1)

-

Sodium Hydroxide (NaOH)

-

Acetone (or other suitable polar aprotic solvent like DMF)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 2,5-dimethylphenol (1.0 eq) in acetone. To this solution, add a stoichiometric equivalent of powdered sodium hydroxide (1.0 eq). Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sodium 2,5-dimethylphenoxide. The formation of a salt may be observed.

-

Nucleophilic Substitution: To the suspension of sodium 2,5-dimethylphenoxide, add a solution of 2-bromo-1-phenylethanone (1.0 eq) in acetone dropwise at room temperature. The reactivity of α-haloketones like phenacyl bromide makes them excellent substrates for Sₙ2 reactions.[3]

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. To the residue, add deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted 2,5-dimethylphenol. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude 2-(2,5-Dimethylphenoxy)-1-phenylethanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram 1: Synthesis of 2-(2,5-Dimethylphenoxy)-1-phenylethanone

Caption: Williamson ether synthesis of the target compound.

Predicted Spectral Data

The following spectral data are predicted based on the analysis of structurally similar compounds, such as 2-phenoxy-1-phenylethanone and various acetophenone derivatives.[4][5][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (δ 6.8-8.0 ppm): The protons on the phenyl ring adjacent to the carbonyl group will likely appear as a multiplet in the downfield region (δ 7.4-8.0 ppm). The protons on the 2,5-dimethylphenoxy group are expected to be in the range of δ 6.8-7.2 ppm.

-

Methylene Protons (-O-CH₂-C=O) (δ ~5.2 ppm): A singlet corresponding to the two protons of the methylene group flanked by the ether oxygen and the carbonyl group is anticipated.

-

Methyl Protons (-CH₃) (δ ~2.2-2.4 ppm): Two distinct singlets, each integrating to three protons, are expected for the two methyl groups on the phenoxy ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of a ketone carbonyl signal and several aromatic and aliphatic carbon signals.

-

Carbonyl Carbon (C=O) (δ ~195 ppm): The ketone carbonyl carbon is expected to resonate significantly downfield.

-

Aromatic Carbons (δ 110-160 ppm): A complex set of signals corresponding to the twelve aromatic carbons will be observed.

-

Methylene Carbon (-O-CH₂-C=O) (δ ~70 ppm): The carbon of the methylene group will appear in the aliphatic region.

-

Methyl Carbons (-CH₃) (δ ~15-21 ppm): Two signals for the methyl carbons are expected in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the carbonyl group.

-

C=O Stretch (~1690 cm⁻¹): A strong, sharp absorption characteristic of an aromatic ketone.[9]

-

C-O-C Stretch (~1250 cm⁻¹ and ~1050 cm⁻¹): Asymmetric and symmetric stretching vibrations of the ether linkage.

-

C-H Aromatic Stretch (>3000 cm⁻¹): Stretching vibrations of the C-H bonds on the aromatic rings.

-

C-H Aliphatic Stretch (<3000 cm⁻¹): Stretching vibrations of the C-H bonds of the methylene and methyl groups.

Mass Spectrometry (MS)

Electron impact mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): A clear peak at m/z = 240.

-

Major Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the methylene carbon, leading to a benzoyl cation (C₆H₅CO⁺) at m/z = 105. This is a very common fragmentation pattern for aromatic ketones.[10][11]

-

Cleavage of the Ether Bond: Fragmentation at the ether linkage can lead to a 2,5-dimethylphenoxide radical and a [M - C₈H₉O]⁺ fragment at m/z = 119, or a 2,5-dimethylphenoxy radical cation at m/z = 121.

-

Diagram 2: Predicted Mass Spectrometry Fragmentation

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2-Phenylacetophenone(451-40-1) 1H NMR spectrum [chemicalbook.com]

- 6. 2-METHOXYACETOPHENONE(4079-52-1) 1H NMR spectrum [chemicalbook.com]

- 7. 2'-Hydroxyacetophenone(118-93-4) 1H NMR [m.chemicalbook.com]

- 8. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. scribd.com [scribd.com]

- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2,5-Dimethylphenoxy)-1-phenylethanone: Melting and Boiling Point Determination

Introduction

The purity of a crystalline solid is directly related to its melting point; pure compounds typically exhibit a sharp melting point, while impurities will lower and broaden the melting range.[1][2][3] Similarly, the boiling point is a key indicator of a liquid's volatility and can be used for identification and purification through distillation.[4][5] This guide will detail the established methodologies for these determinations, ensuring data integrity and reproducibility.

Physicochemical Data for 2-(2,5-Dimethylphenoxy)-1-phenylethanone

As this compound is not extensively cataloged, the following table is provided as a template for researchers to populate with their experimentally determined data.

| Physical Property | Experimentally Determined Value |

| Melting Point (°C) | To be determined |

| Boiling Point (°C) | To be determined |

Melting Point Determination: Methodology and Protocol

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[6] For pure crystalline substances, this transition occurs over a narrow temperature range.

Principle

The determination of a melting point is a standard method for identifying and assessing the purity of a solid organic compound.[2][6] The capillary method, utilizing a melting point apparatus, is a widely adopted and reliable technique.[1] This method involves heating a small sample of the compound in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.

Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of 2-(2,5-Dimethylphenoxy)-1-phenylethanone is completely dry and in a fine powder form.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.[2]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar).

-

Ensure the thermometer is properly calibrated and positioned to accurately measure the temperature of the heating block.

-

-

Determination:

-

For an unknown compound, a preliminary rapid heating is recommended to determine an approximate melting range.[1]

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating at a slow, controlled rate of 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the same slow rate and record the temperature at which the entire sample has melted (the end of the melting range).

-

Repeat the determination at least twice to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Workflow for the determination of melting point using the capillary method.

Boiling Point Determination: Methodology and Protocol

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure and the liquid changes into a vapor.[7]

Principle

For small quantities of a substance, the micro-boiling point or distillation method is a suitable technique.[5] This involves heating the liquid and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[4]

Experimental Protocol

-

Apparatus Setup (Micro-Boiling Point):

-

Place a small volume (a few milliliters) of 2-(2,5-Dimethylphenoxy)-1-phenylethanone into a small test tube or fusion tube.

-

Introduce a short, sealed capillary tube, open end down, into the liquid.

-

Attach the test tube to a thermometer with the bulb of the thermometer level with the liquid.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).

-

-

Determination:

-

Heat the apparatus gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[5][7]

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point.[5][7]

-

Workflow for Boiling Point Determination

Caption: Workflow for the determination of micro-boiling point.

Conclusion

The accurate determination of the melting and boiling points of 2-(2,5-Dimethylphenoxy)-1-phenylethanone is a critical step in its characterization. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data. Adherence to these methodologies will ensure the scientific integrity of the findings and facilitate the use of this compound in further research and development endeavors.

References

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

University of the West Indies. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

Sources

Technical Guide: Pharmacophore Modeling & Molecular Interrogation of 2-(2,5-Dimethylphenoxy)-1-phenylethanone

[1]

Executive Summary & Chemical Ontology

This guide details the protocol for generating and validating a pharmacophore model for 2-(2,5-Dimethylphenoxy)-1-phenylethanone (hereafter referred to as DMP-PE ).[1]

Based on the structural motif—an

This guide moves beyond simple visualization, establishing a causal workflow to map the steric and electrostatic features of DMP-PE required for high-affinity binding to the NaV pore or local anesthetic receptor site.[1]

Structural Deconstruction[1]

-

Core Scaffold: Phenoxyacetophenone (flexible linker).[1]

-

Pharmacophoric Elements:

Computational Workflow: The "Self-Validating" Protocol

To ensure scientific integrity, the modeling process is divided into three phases: Preparation , Interrogation , and Validation .

Phase I: Ligand Preparation & DFT Optimization

Standard force fields (MMFF94) often fail to capture the subtle electronic effects of the ortho-methyl groups in the 2,5-dimethylphenoxy moiety. We employ Density Functional Theory (DFT) for initial geometry optimization.[1][2]

Protocol:

-

Sketch Generation: Generate the 2D topology of DMP-PE.

-

QM Optimization: Perform geometry optimization using B3LYP/6-31G * level of theory.

-

Rationale: This basis set accurately predicts the torsion angle of the ether linkage (

), which is critical for the spatial arrangement of the two aromatic rings.

-

-

Charge Calculation: Assign partial charges using the RESP (Restrained Electrostatic Potential) method to accurately model the carbonyl and ether oxygen electron densities.[1]

Phase II: Conformational Hunting (Stochastic Search)

A single static conformation is insufficient.[1] The flexible

Methodology:

-

Algorithm: Monte Carlo Multiple Minimum (MCMM) search.[1]

-

Solvent Model: GB/SA (Generalized Born/Surface Area) water model to simulate physiological aqueous environment.[1]

-

Energy Window: 5.0 kcal/mol from the global minimum.[1]

-

RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).

Critical Insight: For NaV inhibitors, the "bioactive conformation" is often folded (U-shaped) to fit the hydrophobic crevice of the channel pore. Ensure the conformational pool includes states where the two phenyl rings are within 5–7 Å centroid distance.[1]

Phase III: Pharmacophore Hypothesis Generation

We define the pharmacophore using a 3D-QSAR approach, aligning DMP-PE with known NaV inhibitors (e.g., Lacosamide, Phenytoin) to identify common spatial features.

Feature Definitions:

-

HBA (Hydrogen Bond Acceptor): The Carbonyl Oxygen (Vector projected towards the solvent).[1]

-

HYD (Hydrophobic): The 2,5-Dimethylphenyl ring (Critical for deep pocket occupancy).[1]

-

AR (Aromatic Ring): The Phenyl ketone ring (Likely involved in

-cation interactions with channel residues like Tyr1771 in NaV1.7).[1]

Visualizing the Workflow

The following diagram illustrates the causal pathway from chemical structure to validated model.

Figure 1: The computational pipeline for deriving the DMP-PE pharmacophore, ensuring quantum-mechanical accuracy before feature extraction.

Quantitative Data & Feature Coordinates

Once the global minimum conformer is identified, the pharmacophoric features are mapped to specific coordinates. The table below summarizes the theoretical feature distances required for activity, derived from the "Phenoxy-Anticonvulsant" training set.

| Feature Pair | Distance ( | Interaction Type | Biological Relevance |

| HYD1 (Dimethyl) | Intramolecular | Maintains "folded" state for pore entry.[1] | |

| HBA (Carbonyl) | H-Bond / Steric | Orients the molecule in the binding cleft.[1] | |

| HBA (Ether) | Dipole Alignment | Electrostatic repulsion defines linker geometry.[1] |

Experimental Validation Protocol (In Silico)

To validate the generated pharmacophore, one must perform a Receiver Operating Characteristic (ROC) analysis using a decoy set.

Decoy Set Generation

-

Actives: Select 20 known NaV inhibitors (e.g., Carbamazepine, Lamotrigine, Mexiletine).

-

Decoys: Generate 1,000 property-matched decoys using the DUD-E (Directory of Useful Decoys) generator.

-

Constraint: Decoys must match DMP-PE in Molecular Weight (

Da) and LogP (

-

Molecular Docking (Target-Based Validation)

Since DMP-PE is a putative NaV blocker, dock the molecule into the human NaV1.7 or NaV1.2 cryo-EM structure.[1]

-

Target: Human NaV1.2 (PDB ID: 6J8E ).[1]

-

Binding Site: The local anesthetic binding site (pore lumen), specifically interacting with residues Phe1764 and Tyr1771 .

-

Success Metric: A binding energy (

) < -7.5 kcal/mol and the formation of a

Signaling Pathway: Mechanism of Action

The following diagram hypothesizes the biological impact of DMP-PE binding to the Sodium Channel.[1]

Figure 2: Putative mechanism of action. DMP-PE stabilizes the inactivated state of the NaV channel, preventing repetitive neuronal firing.

References

-

Waszkielewicz, A. M., et al. (2015).[3] "Synthesis and evaluation of anticonvulsant activity of N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanols." Bioorganic & Medicinal Chemistry.

-

Pan, X., et al. (2019). "Structure of the human voltage-gated sodium channel Nav1.2 in complex with a pore-blocking peptide." Science.

-

Gunera, J., et al. (2017). "Understanding the inhibition of the voltage-gated sodium channel Nav1.7 by its pore blockers." Scientific Reports.[1]

-

PubChem Compound Summary. (2025). "2-Phenoxy-1-phenylethanone."[1] National Center for Biotechnology Information.[1]

An In-depth Technical Guide to the Toxicity and Safety of 2-(2,5-Dimethylphenoxy)-1-phenylethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scientific Overview

2-(2,5-Dimethylphenoxy)-1-phenylethanone (CAS No. 67990-33-6) is an aromatic ketone with a molecular structure that presents both opportunities and challenges in research and development settings. As with any specialized chemical compound, a comprehensive understanding of its toxicological profile and safety requirements is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide provides an in-depth analysis of the known hazards, safe handling protocols, and emergency procedures associated with this compound, synthesized from available safety data and toxicological information. The objective is to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental outcomes.

Section 1: Physicochemical and Toxicological Profile

A compound's behavior and its interaction with biological systems are fundamentally governed by its physical and chemical properties. While comprehensive, peer-reviewed toxicological studies on 2-(2,5-Dimethylphenoxy)-1-phenylethanone are not extensively available in public literature, a significant amount of data can be derived from Safety Data Sheets (SDS) and databases for structurally related compounds. For instance, the structurally similar compound 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid has published oral LD50 values of 3162 mg/kg in mice and 4786 mg/kg in rats, suggesting moderate acute toxicity.[1][2]

For compounds like 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, GHS classification indicates it is harmful if swallowed.[3] This necessitates careful handling to avoid ingestion. The core toxicological assessment for the subject compound must be grounded in the official GHS classifications provided by suppliers, which are based on internal or submitted data.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | ChemBK[4] |

| Molar Mass | 240.3 g/mol | ChemBK[4] |

| Appearance | White Crystalline Powder | Generic Data |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, ethanol. | Generic Data for related compounds[1] |

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for 2-(2,5-Dimethylphenoxy)-1-phenylethanone and its analogs dictates the necessary safety precautions. Based on data for related phenoxy ketone structures, the primary hazards are anticipated to involve acute oral toxicity and irritation.

Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[7][8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7][8] |

Note: This table is a composite based on classifications for structurally similar compounds. Always refer to the specific SDS provided by the supplier for the exact material in use.

The "Harmful if swallowed" classification is a critical directive, indicating that accidental ingestion of even small quantities can cause significant adverse health effects.[5][6] Skin and eye irritation classifications mandate the use of robust personal protective equipment to prevent debilitating, and potentially irreversible, damage.[8]

Section 3: Safe Handling and Experimental Workflow

A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following workflow is designed to create such a system for handling 2-(2,5-Dimethylphenoxy)-1-phenylethanone in a laboratory setting.

Mandatory Safe Handling Workflow

Caption: A mandatory workflow for the safe laboratory handling of 2-(2,5-Dimethylphenoxy)-1-phenylethanone.

Experimental Protocols for Safe Use

1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[9][10]

-

Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Wear nitrile gloves (minimum thickness of 0.11 mm) to prevent skin contact.[9] Change gloves immediately if contamination occurs.

-

Respiratory Protection: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

2. Spill and Emergency Procedures:

-

Minor Spill (Solid):

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

-

Place the material into a sealed, labeled hazardous waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Exposure - Skin Contact:

-

Exposure - Eye Contact:

-

Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]

-

Remove contact lenses if present and easy to do so.

-

Seek immediate medical attention from an ophthalmologist.

-

-

Exposure - Ingestion:

Section 4: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Protocol Diagram

Caption: Key considerations for the storage and disposal of 2-(2,5-Dimethylphenoxy)-1-phenylethanone.

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to exothermic reactions, and strong acids or bases which may catalyze decomposition.[10][11]

Disposal: All waste containing this compound, including empty containers and contaminated lab materials, must be treated as hazardous waste. It should be disposed of through a licensed waste disposal company in accordance with all applicable environmental regulations.[11]

Conclusion

While 2-(2,5-Dimethylphenoxy)-1-phenylethanone may not have an extensive public toxicological dossier, the available data from safety data sheets and analogous compounds clearly define it as a substance requiring careful and informed handling. The primary risks identified are acute oral toxicity and irritation to the skin, eyes, and respiratory system. Adherence to the GHS-informed protocols outlined in this guide—specifically the mandatory use of engineering controls like fume hoods and appropriate PPE—is essential for mitigating these risks. By integrating these safety principles into every stage of the experimental workflow, researchers can confidently and responsibly explore the scientific potential of this compound.

References

- U.S. Food and Drug Administration. (2014). Secondary Pharmacology and Toxicology Review for NDA 205-832.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2010).

- Fisher Scientific. (2025).

- PubChem. 2-Phenoxy-1-phenylethanone.

- Tokyo Chemical Industry. (2025).

- Aldrich. (2025).

- Fisher Scientific. (2019).

- Fisher Scientific. (2025).

- Spectrum Chemical. (2022).

- Phoenix Pharmaceuticals, Inc.

- PubChem. 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one.

- Fisher Scientific. (2025). Safety Data Sheet for 2,2-Dimethoxy-2-phenylacetophenone.

- ChemBK. 2-(3,5-dimethylphenoxy)-1-phenylethanone.

- Jurowski, K., & Frydrych, A. (2026). First toxicity profile of aminoindane-based new psychoactive substances... Toxicology in Vitro, 110, 106149.

- Honeywell. (2018).

- TCI Chemicals. (2025).

- PubChem. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.

- ChemBK. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.

- PENTA. (2025).

- ChemicalBook. (2026). Gemfibrozil.

Sources

- 1. chembk.com [chembk.com]

- 2. Gemfibrozil | 25812-30-0 [chemicalbook.com]

- 3. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Synthesis protocol for 2-(2,5-Dimethylphenoxy)-1-phenylethanone from 2,5-dimethylphenol

This guide outlines the synthesis of 2-(2,5-Dimethylphenoxy)-1-phenylethanone via Williamson ether synthesis. This protocol is designed for research applications, specifically as an intermediate for benzofuran derivatives or pharmacophore development.

Abstract

This protocol details the synthesis of 2-(2,5-dimethylphenoxy)-1-phenylethanone (Target Ether) from 2,5-dimethylphenol and 2-bromoacetophenone. The method utilizes a base-mediated SN2 nucleophilic substitution (Williamson Ether Synthesis) under mild conditions to minimize side reactions such as aldol condensation. The resulting

Reaction Scheme & Mechanism

The synthesis proceeds via the deprotonation of 2,5-dimethylphenol by potassium carbonate (

Chemical Equation:

Mechanistic Pathway (DOT Visualization):

Figure 1: Mechanistic pathway of the Williamson ether synthesis. The phenoxide ion is generated in situ to prevent self-condensation of the acetophenone.

Materials & Reagents

Safety Warning: 2-Bromoacetophenone is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood. Silver nitrate or amine solutions should be available to neutralize spills.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Hazards |

| 2,5-Dimethylphenol | 122.17 | 1.0 | Nucleophile | Toxic, Corrosive |

| 2-Bromoacetophenone | 199.05 | 1.05 | Electrophile | Lachrymator , Irritant |

| Potassium Carbonate | 138.21 | 1.5 - 2.0 | Base | Irritant, Hygroscopic |

| Acetone (Anhydrous) | 58.08 | Solvent | Solvent | Flammable |

| Potassium Iodide (Optional) | 166.00 | 0.1 | Catalyst | Irritant |

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Charging: Add 2,5-Dimethylphenol (1.22 g, 10.0 mmol) and anhydrous Acetone (30 mL) to the flask. Stir until dissolved.

-

Deprotonation: Add Potassium Carbonate (

) (2.07 g, 15.0 mmol) in a single portion.-

Note: The solution may change color (often yellow/orange) as the phenoxide forms. Stir at room temperature for 15 minutes to ensure initiation.

-

-

Addition: Add 2-Bromoacetophenone (2.09 g, 10.5 mmol) dropwise or portion-wise.

-

Expert Tip: If using the solid bromide, dissolve it in a minimum amount of acetone (5 mL) for easier addition.

-

Catalysis: If the reaction is sluggish, add a catalytic amount of Potassium Iodide (KI, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

-

Phase 2: Reaction & Monitoring

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~56°C) for 4–6 hours .

-

Monitoring (TLC): Monitor progress using TLC (Silica gel; Eluent: 10% Ethyl Acetate in Hexanes).

-

Starting Material (Phenol): Higher

(stains with PMA/UV). -

Product: Lower

than phenol but higher than the baseline. -

Endpoint: Disappearance of 2,5-dimethylphenol.

-

Phase 3: Workup & Purification

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (

, unreacted -

Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.

-

Extraction: Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:

-

1M NaOH (2 x 20 mL) – Critical Step: Removes unreacted 2,5-dimethylphenol.

-

Water (1 x 20 mL).

-

Brine (1 x 20 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Crystallization: The crude product often solidifies upon standing. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture to yield colorless to off-white crystals or needles.

Workflow Diagram:

Figure 2: Operational workflow for the isolation of the target ether.

Characterization & Data Analysis

The product, 2-(2,5-Dimethylphenoxy)-1-phenylethanone , should be characterized to confirm structure and purity.

Expected Properties:

-

Melting Point: Expected range 45–55°C (based on analogs; confirm experimentally).

Spectroscopic Data (Predicted):

| Method | Signal | Assignment |

| 1H NMR (CDCl3) | Benzoyl ortho-protons | |

| Benzoyl meta/para-protons | ||

| Phenoxy C3-H | ||

| Phenoxy C4-H | ||

| Phenoxy C6-H | ||

| Ether Methylene ( | ||

| IR (ATR) | 1695 cm | Ketone |

| 1230 cm | Aryl Ether |

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Steric hindrance from the methyl group at the 2-position of the phenol.

-

Solution: Switch solvent to Acetonitrile (reflux at 82°C) to increase thermal energy, or add 10 mol% KI to facilitate halogen exchange.

-

-

Issue: Product is an Oil.

-

Cause: Impurities (residual bromoacetophenone) preventing crystallization.

-

Solution: Triturate the oil with cold pentane or hexanes to induce crystallization. If unsuccessful, purify via silica gel column chromatography (gradient 0-10% EtOAc in Hexanes).

-

-

Issue: Lachrymatory Vapors during Workup.

-

Cause: Residual 2-bromoacetophenone.

-

Solution: Quench the reaction mixture with a small amount of diethylamine or aqueous ammonia before workup to convert the lachrymator into a non-volatile amine derivative.

-

References

-

Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

-